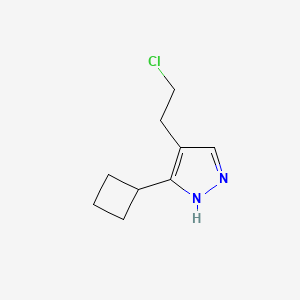

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHJZXKJZPZZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Core Formation via Hydrazine and α,β-Unsaturated Carbonyl Compounds

A foundational method involves reacting hydrazine hydrate with α,β-unsaturated aldehydes or ketones in aqueous-organic media to form pyrazoline intermediates, which are subsequently oxidized to pyrazoles. For example, hydrazine hydrate reacts with acrolein to give 2-pyrazoline, which upon oxidation (using chlorine or hypochlorite salts) yields pyrazole in high yields with minimal by-products.

This approach can be adapted for cyclobutyl-substituted pyrazoles by employing cyclobutyl-substituted α,β-unsaturated carbonyl precursors.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrazine hydrate + α,β-unsaturated aldehyde (e.g., cyclobutyl-substituted) | Aqueous-organic medium, 20–80 °C | Formation of 2-pyrazoline intermediate |

| Oxidation of 2-pyrazoline | Chlorine or alkali metal hypochlorite, 0–60 °C | Conversion to pyrazole core |

Introduction of 2-Chloroethyl Group

The 2-chloroethyl substituent at the 4-position can be introduced via alkylation of the pyrazole ring using 1,2-dichloroethane or related haloalkanes. Literature reports the reaction of pyrazoles with dichloroethane under phase-transfer catalysis (PTC) conditions, followed by dehydrochlorination to yield 1-(2-chloroethyl)pyrazoles in good yields (75–90%). This method is applicable for 4-substituted pyrazoles and can be adapted for the cyclobutyl-substituted pyrazole.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrazole + 1,2-dichloroethane | PTC conditions, aqueous medium | Formation of 1-(2-chloroethyl)pyrazole derivative |

| Dehydrochlorination | Mild base, water | Vinylpyrazole or chloroethyl-substituted pyrazole |

Cyclobutyl Group Introduction

The cyclobutyl substituent at the 5-position can be introduced through the use of cyclobutyl-substituted starting materials or via cycloaddition reactions. For example, vinylpyrazoles have been shown to undergo [2+2] cycloadditions with tetracyanoethylene to form cyclobutyl-substituted pyrazoles. Alternatively, cyclobutyl groups can be introduced by using cyclobutyl-containing aldehydes or ketones in the initial hydrazine condensation step.

Representative Experimental Procedure

Based on the above strategies, a plausible synthetic route for this compound is outlined:

Analytical Data and Yields

Research Findings and Notes

- The oxidation step from pyrazoline to pyrazole is crucial and can be catalyzed by ruthenium compounds, improving yield and reducing by-products.

- Alkylation with 1,2-dichloroethane proceeds smoothly under phase-transfer catalysis, with water as the medium, which is environmentally favorable.

- The choice of solvent in the initial condensation affects isolation and purity; aromatic hydrocarbons are preferred for their ease of separation and low polarity.

- The cyclobutyl substituent introduction can be achieved either by starting with cyclobutyl-substituted aldehydes or via cycloaddition reactions on vinylpyrazoles, offering synthetic flexibility.

- The overall process is amenable to scale-up due to mild reaction conditions and straightforward purification steps.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range | Key Notes |

|---|---|---|---|

| Pyrazoline intermediate formation | Hydrazine hydrate + cyclobutyl α,β-unsaturated aldehyde; 20–60 °C; aqueous-organic solvent | ~50% (isolated as salt) | Aromatic solvents preferred; water removal by reflux |

| Oxidation to pyrazole | Chlorine or NaOCl; 0–30 °C; possible Ru catalyst | >80% | Minimal by-products; catalyst improves rate |

| Alkylation at 4-position | 1,2-dichloroethane; PTC; aqueous medium | 75–90% | Smooth reaction; mild conditions |

| Purification | Recrystallization, extraction, distillation | N/A | Standard methods; high purity achievable |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides. Its unique chemical structure allows for the creation of compounds with specific modes of action against pests and weeds.

Wirkmechanismus

The mechanism by which 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being targeted.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of this compound and Analogues

- Cyclobutyl vs.

- Chloroethyl vs. Nitrosourea or Benzimidazole Backbones: Unlike nitrosoureas (e.g., 1-(2-haloethyl)-1-nitrosoureas), which combine alkylation and carbamoylation, the pyrazole core lacks carbamoylating activity, possibly reducing toxicity . Bendamustine analogues incorporate bis-chloroethyl groups on benzimidazole, enabling crosslinking DNA strands, whereas the monochloroethyl group in the target compound may exhibit milder alkylation .

Physicochemical and Reactivity Profiles

- Alkylating Activity : The 2-chloroethyl group in pyrazole derivatives facilitates alkylation, akin to nitrosoureas . However, the absence of a nitrosourea moiety may limit carbamoylating effects, which associates with increased toxicity .

- Solubility: While exact octanol/water coefficients are unavailable for the target compound, emphasizes solubility as critical for therapeutic index. Pyrazole derivatives with cyclobutyl groups may exhibit lower solubility compared to chalcogenide-containing analogues (e.g., sulfur or selenium derivatives), which benefit from polarizable chalcogen atoms .

Biologische Aktivität

4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole is a compound of significant interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article focuses on the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data.

- Chemical Name : this compound

- CAS Number : 2090836-51-2

- Molecular Formula : C₉H₁₃ClN₂

This compound's structure includes a cyclobutyl group and a chloroethyl substituent, which may influence its interaction with biological targets.

The biological activity of pyrazole derivatives often involves their interaction with various enzymes and receptors. Specifically, this compound may exert its effects through:

- Enzyme Inhibition : Many pyrazoles inhibit kinases and other enzymes involved in cellular signaling pathways. For instance, studies have shown that modifications in the pyrazole structure can enhance potency against specific targets such as Akt1 kinase .

- Receptor Modulation : Pyrazoles can act as ligands for various receptors, influencing physiological responses.

1. Anti-Cancer Activity

Research indicates that pyrazole derivatives can exhibit significant anti-cancer properties. For example:

- Case Study : A derivative structurally similar to this compound demonstrated an IC₅₀ value of 0.95 µM against HCT116 colon cancer cells, indicating potent antiproliferative effects .

- Mechanism : The compound induces apoptosis and arrests the cell cycle at the S phase, highlighting its potential as an anti-cancer agent.

2. Anti-Inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory capabilities:

- Research Findings : Compounds within this class have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. Certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively:

- Study Results : Compounds similar to this compound were tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising antibacterial activity .

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Tested | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Anti-Cancer | Similar derivative | 0.95 | |

| Anti-inflammatory | Various pyrazoles | Comparable to indomethacin | |

| Antimicrobial | Similar derivatives | Varies by strain |

Research Implications

The biological activities of this compound suggest its potential as a lead compound for drug development:

- Therapeutic Applications : Given its anti-cancer and anti-inflammatory properties, this compound could be further investigated for therapeutic applications in oncology and inflammation-related disorders.

- Future Research Directions : Further studies should focus on optimizing the chemical structure to enhance potency and selectivity while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing chloro-substituted pyrazole derivatives like 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole?

- Methodological Answer : Chloro-substituted pyrazoles are typically synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters, followed by functionalization. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing aldehyde groups to pyrazole intermediates, which can be further modified . Chloroethyl groups may be introduced via nucleophilic substitution or alkylation reactions, as seen in analogous compounds with chloroalkyl substituents .

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Methodological Answer : Structural validation requires a combination of techniques:

- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., bond lengths and angles) .

- NMR spectroscopy to verify substituent positions (e.g., ¹H and ¹³C NMR for cyclobutyl and chloroethyl groups) .

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight .

- FT-IR to identify functional groups like C-Cl stretching (~550–750 cm⁻¹) .

Q. What safety protocols are critical when handling chloroethyl-substituted pyrazoles in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of explosion-proof equipment due to potential reactivity of chloroethyl groups with oxidizing agents .

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact, as chloroethyl groups may cause irritation or toxicity .

- Ventilated storage in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in cyclocondensation steps .

- Temperature control : Lower temperatures (0–5°C) during chlorination steps minimize side reactions .

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate alkylation of the pyrazole core .

- Monitoring via TLC/HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Strategies include:

- Computational modeling (DFT or molecular dynamics) to predict and compare spectroscopic profiles with experimental data .

- Variable-temperature NMR to assess dynamic effects in solution .

- Cross-validation with alternative techniques (e.g., comparing X-ray crystal structures with spectral data) .

Q. How does the cyclobutyl group influence the reactivity and stability of this compound compared to other substituents?

- Methodological Answer :

- Steric effects : The cyclobutyl group’s strained geometry may hinder nucleophilic attack at the pyrazole ring, requiring tailored reaction conditions .

- Electronic effects : Cyclobutyl’s electron-donating nature can modulate the electrophilicity of adjacent substituents (e.g., chloroethyl), impacting reaction pathways .

- Stability studies : Accelerated degradation tests (e.g., exposure to heat/light) can compare shelf-life with analogs lacking cyclobutyl groups .

Q. What methodologies are employed to assess the environmental toxicity of chloroethyl-pyrazole derivatives?

- Methodological Answer :

- Aquatic toxicity assays : Use Daphnia magna or algae to evaluate EC₅₀ values, as chloroethyl groups may pose risks to aquatic life .

- Biodegradation studies : Monitor compound breakdown via HPLC/MS in simulated environmental conditions .

- QSAR modeling to predict toxicity based on structural descriptors (e.g., logP, polar surface area) .

Methodological Design & Data Interpretation

Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Screen derivatives against target proteins (e.g., enzymes or receptors) to predict binding affinities .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

- SAR analysis : Correlate substituent modifications (e.g., replacing cyclobutyl with other rings) with activity trends .

Q. What experimental approaches mitigate challenges in crystallizing chloroethyl-substituted pyrazoles for structural analysis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.